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molecular formula C12H8I2O2S B3052391 4,4'-Diiododiphenylsulfone CAS No. 40915-22-8

4,4'-Diiododiphenylsulfone

Cat. No. B3052391
M. Wt: 470.07 g/mol
InChI Key: AVGQIRXZUNRSAY-UHFFFAOYSA-N
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Patent
US04558161

Procedure details

To 204 g (1 mole) of iodobenzene was added 312 g (1.1 moles) of 4-iodobenzenesulfonic acid and the mixture was cooled with water while 123 g of (1.1 moles) of chlorosulfonic acid was added thereto at about 10° to about 20° C. over a period of 1 hour. After the addition, the reaction system was stirred for 3 hours while being maintained at 20° to 30° C. The hydrochloric acid gas evolved during the reaction was continuously removed from the reaction system. After the completion of the reaction, about 400 ml of water was added to the reaction mixture and 20 g of (0.1 mole) of the unreacted iodobenzene was was recovered by distillation. Separation of the precipitate by filtration gave 123 g of 4,4'-diiododiphenylsulfone in 58% yield. M.P. 201° to 202° C. Purity of 99.6%.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
123 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](O)(=[O:17])=[O:16])=[CH:11][CH:10]=1.ClS(O)(=O)=O.Cl>O>[CH:11]1[C:12]([S:15]([C:5]2[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=2)(=[O:17])=[O:16])=[CH:13][CH:14]=[C:9]([I:8])[CH:10]=1

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
312 g
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
IC1=CC=CC=C1
Step Four
Name
Quantity
123 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction system was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
while being maintained at 20° to 30° C
CUSTOM
Type
CUSTOM
Details
was continuously removed from the reaction system
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, about 400 ml of water
DISTILLATION
Type
DISTILLATION
Details
was was recovered by distillation
CUSTOM
Type
CUSTOM
Details
Separation of the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)I)I
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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